molecular formula C7H8BFO3 B1358128 3-Fluoro-2-methoxyphenylboronic acid CAS No. 762287-59-2

3-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B1358128
CAS No.: 762287-59-2
M. Wt: 169.95 g/mol
InChI Key: ABTBKKHOMBEJGL-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methoxy group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-fluoro-2-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthetic Applications

1. Pharmaceutical Intermediates

3-Fluoro-2-methoxyphenylboronic acid serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly useful in the preparation of:

  • Aminopicolinate Compounds : These compounds have shown efficacy as herbicides, making this compound valuable in agricultural chemistry .
  • Pyrimidinecarboxylic Acids : These derivatives are explored for their potential therapeutic effects, including anti-cancer properties .

2. Cross-Coupling Reactions

The compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids to form biaryl systems, crucial for developing pharmaceuticals and agrochemicals.

Material Science Applications

1. Organic Electronics

This compound has been investigated for its role in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Case Study 1: Synthesis of Herbicides

A study demonstrated the synthesis of a new class of herbicides using this compound as a starting material. The resulting compounds exhibited significant herbicidal activity against common agricultural weeds, showcasing the compound's potential in crop protection strategies .

Case Study 2: Development of Anticancer Agents

Research involving the modification of this compound led to the development of novel anticancer agents targeting specific cancer cell lines. These studies highlighted the compound's ability to enhance therapeutic efficacy through targeted delivery mechanisms .

Data Table: Comparison of Applications

Application AreaDescriptionExample Compounds Developed
Pharmaceutical IntermediatesUsed in synthesis of biologically active compoundsAminopicolinate derivatives
Cross-Coupling ReactionsFacilitates formation of biaryl compoundsVarious pharmaceuticals
Organic ElectronicsContributes to development of electronic materialsOLEDs, organic photovoltaics

Mechanism of Action

The mechanism of action of 3-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation of the boronic acid to form a new carbon-carbon bond with an electrophilic partner. This process is highly efficient and occurs under mild conditions, making it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring precise control over electronic effects, such as in the synthesis of pharmaceuticals and advanced materials .

Biological Activity

3-Fluoro-2-methoxyphenylboronic acid (C7H8BFO3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data.

This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.

  • Molecular Formula : C7H8BFO3
  • Molecular Weight : 169.95 g/mol
  • Structure :

This compound

Antimicrobial Activity

Research has indicated that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various halogenated phenylboronic acids against Vibrio species, suggesting that similar compounds may also possess effective antibacterial properties .

Minimum Inhibitory Concentration (MIC) Studies

The MIC values for related compounds have been evaluated, providing insight into the potential effectiveness of this compound. For instance, studies on other phenylboronic acids showed varying levels of activity against bacteria such as Escherichia coli and Bacillus cereus. The following table summarizes MIC values for related compounds:

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against B. cereus
This compoundTBDTBD
5-Trifluoromethyl-2-formylphenylboronic acid5025
2-Fluoro-5-iodophenylboronic acid10050

Anticancer Activity

Boronic acids are also being explored for their anticancer properties. Their ability to inhibit certain enzymes involved in cancer progression makes them valuable in drug development. Research indicates that phenylboronic acids can inhibit proteasome activity, which is crucial in cancer cell survival .

Study on Antibacterial Properties

A recent study investigated the antibacterial effects of halogenated phenylboronic acids, including derivatives similar to this compound. The results demonstrated that these compounds could inhibit biofilm formation and reduce virulence factors in pathogenic bacteria . This suggests potential applications in food preservation and medical treatments.

Synthesis and Biological Evaluation

Another research effort focused on synthesizing various phenylboronic acids and evaluating their biological activities. The study found that structural modifications significantly affected antimicrobial potency, indicating that further exploration of this compound's derivatives could yield promising candidates for therapeutic use .

Properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTBKKHOMBEJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620278
Record name (3-Fluoro-2-methoxyphenyl)boronic acid
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Molecular Weight

169.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762287-59-2
Record name B-(3-Fluoro-2-methoxyphenyl)boronic acid
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Record name 3-Fluoro-2-methoxyphenylboronic acid
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Record name (3-Fluoro-2-methoxyphenyl)boronic acid
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Record name 3-Fluoro-2-methoxybenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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